molecular formula C25H43NO4 B120200 (3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester CAS No. 142975-31-3

(3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester

Cat. No.: B120200
CAS No.: 142975-31-3
M. Wt: 421.6 g/mol
InChI Key: AVHAEQZRKMRLKH-SRNOMOOLSA-N
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Description

(3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester: is a bile acid derivative Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester typically involves several steps:

    Starting Material: The synthesis often begins with cholic acid, a naturally occurring bile acid.

    Hydroxylation: Cholic acid undergoes selective hydroxylation to introduce hydroxyl groups at the 7 and 12 positions.

    Amination: The hydroxylated intermediate is then subjected to amination to introduce the amino group at the 3 position.

    Esterification: Finally, the carboxylic acid group at the 24 position is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its role in cellular processes. It can be used to investigate the mechanisms of bile acid transport and metabolism.

Medicine

Medically, this compound has potential applications in drug development. Its ability to interact with bile acid receptors makes it a candidate for treating diseases related to bile acid metabolism, such as cholestasis.

Industry

In the industrial sector, this compound can be used in the formulation of pharmaceuticals and nutraceuticals. Its properties make it suitable for enhancing the bioavailability of certain drugs.

Mechanism of Action

The mechanism of action of (3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester involves its interaction with bile acid receptors, such as the farnesoid X receptor (FXR). By binding to these receptors, it can modulate the expression of genes involved in bile acid synthesis, transport, and metabolism. This modulation can lead to changes in bile acid homeostasis and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: The parent compound, which lacks the amino group and methyl ester.

    Chenodeoxycholic Acid: Another bile acid with a similar structure but different hydroxylation pattern.

    Ursodeoxycholic Acid: A bile acid used clinically to dissolve gallstones and treat certain liver diseases.

Uniqueness

(3a,5b,7a,12a)-3-Amino-7,12-dihydroxycholan-24-oic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino group and methyl ester allows for unique interactions with biological targets and provides opportunities for further chemical modifications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO4/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,27-28H,5-13,26H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHAEQZRKMRLKH-SRNOMOOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)N)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)N)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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